ELOVL6-IN-3

Description

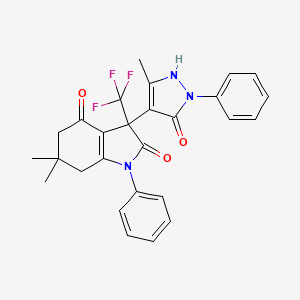

The exact mass of the compound 6,6-dimethyl-3-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-phenyl-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione is 495.17697612 g/mol and the complexity rating of the compound is 1050. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6,6-dimethyl-3-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-1-phenyl-3-(trifluoromethyl)-5,7-dihydroindole-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24F3N3O3/c1-16-21(23(35)33(31-16)18-12-8-5-9-13-18)26(27(28,29)30)22-19(14-25(2,3)15-20(22)34)32(24(26)36)17-10-6-4-7-11-17/h4-13,31H,14-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNUIQJWHESYIAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C3(C4=C(CC(CC4=O)(C)C)N(C3=O)C5=CC=CC=C5)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ELOVL6 Inhibitor Discovery and Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Elongation of very-long-chain fatty acids protein 6 (ELOVL6) has emerged as a compelling therapeutic target for a range of metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), insulin resistance, and certain types of cancer. As a key enzyme in the de novo lipogenesis pathway, ELOVL6 catalyzes the rate-limiting step of elongating C16 fatty acids to C18 species. Inhibition of ELOVL6 activity modulates cellular fatty acid composition, leading to a cascade of downstream effects on lipid metabolism and cellular signaling. This technical guide provides an in-depth overview of the discovery and development of ELOVL6 inhibitors, focusing on the core methodologies, quantitative data, and the intricate signaling pathways involved. Detailed experimental protocols for key assays are provided to facilitate further research and development in this promising field.

Introduction to ELOVL6

ELOVL6 is a microsomal enzyme primarily responsible for the elongation of saturated and monounsaturated long-chain fatty acids, specifically converting palmitoyl-CoA (C16:0) and palmitoleoyl-CoA (C16:1n7) to stearoyl-CoA (C18:0) and vaccenoyl-CoA (C18:1n7), respectively.[1] Its expression is abundant in lipogenic tissues such as the liver and adipose tissue and is transcriptionally regulated by sterol regulatory element-binding protein 1c (SREBP-1c).[2][3] Genetic knockout and pharmacological inhibition studies have demonstrated that targeting ELOVL6 can protect against diet-induced insulin resistance and modulate the fatty acid composition of various lipid species, including triglycerides and ceramides.[4]

ELOVL6 Inhibitor Classes and Potency

Several classes of small molecule inhibitors targeting ELOVL6 have been identified and characterized. These compounds have demonstrated potent and selective inhibition of ELOVL6 enzymatic activity. The following tables summarize the quantitative data for some of the most well-characterized ELOVL6 inhibitors.

Table 1: In Vitro Potency of ELOVL6 Inhibitors

| Compound | Chemical Class | Human ELOVL6 IC50 (nM) | Mouse ELOVL6 IC50 (nM) | Selectivity | Reference |

| Compound A | Indoledione | - | - | First identified inhibitor | [5] |

| Compound B | Not specified | 85 | 38 | >60-fold vs ELOVL1,2,3,5 | |

| ELOVL6-IN-1 | Indoledione derivative | - | 350 | Selective | |

| ELOVL6-IN-2 | Not specified | - | 34 | Selective | |

| ELOVL6-IN-4 | Not specified | 79 | 94 | Excellent vs ELOVL1,2,3,5 | |

| ELOVL6-IN-5 (Compound B) | Not specified | 85 | 38 | >60-fold vs ELOVL1,2,3,5 |

IC50 values represent the concentration of the inhibitor required to reduce ELOVL6 enzyme activity by 50%.

Table 2: In Vivo Efficacy of ELOVL6 Inhibitors

| Compound | Animal Model | Dose and Route | Key Findings | Reference |

| Compound B | Diet-Induced Obesity (DIO) Mice | Oral | Significantly reduced hepatic fatty acid composition. | |

| Compound B | KKAy Mice (genetic obesity and diabetes) | Oral | Significantly reduced hepatic fatty acid composition. | |

| ELOVL6-IN-2 | Mice | 0.1-1 mg/kg, p.o. | Potently and dose-proportionally suppressed the liver elongation index. | |

| ELOVL6-IN-4 | Mice | 1-10 mg/kg, p.o. | Potently and dose-dependently suppressed the liver elongation index. |

Key Signaling Pathways Involving ELOVL6

The inhibition of ELOVL6 instigates changes in cellular fatty acid pools, which in turn modulate several key signaling pathways implicated in metabolic homeostasis.

SREBP-1c Transcriptional Regulation

The expression of the ELOVL6 gene is under the direct transcriptional control of SREBP-1c, a master regulator of lipogenesis. Insulin and glucose signaling pathways activate SREBP-1c, leading to increased ELOVL6 expression and subsequent fatty acid elongation.

Figure 1. SREBP-1c regulation of ELOVL6 expression.

AMPK/KLF4 Signaling Axis

Inhibition of ELOVL6 leads to an increase in the intracellular ratio of palmitate (C16:0) to stearate (C18:0). Elevated palmitate levels can induce reactive oxygen species (ROS) production, which in turn activates AMP-activated protein kinase (AMPK). Activated AMPK then upregulates the transcription factor Krüppel-like factor 4 (KLF4), a key regulator of cell cycle arrest and phenotypic switching in vascular smooth muscle cells.

Figure 2. AMPK/KLF4 signaling downstream of ELOVL6 inhibition.

Ceramide Synthesis and Insulin Signaling

ELOVL6 plays a crucial role in determining the acyl-chain length of ceramides. By providing the C18:0 substrate, ELOVL6 activity is linked to the synthesis of C18:0-ceramide. Elevated levels of specific ceramide species, such as C18:0-ceramide, have been implicated in the development of hepatic insulin resistance.

Figure 3. Role of ELOVL6 in ceramide synthesis and insulin resistance.

Experimental Protocols

ELOVL6 Enzymatic Activity Assay (Radiolabeled)

This protocol describes a method for measuring ELOVL6 enzyme activity in liver microsomes using a radiolabeled substrate.

Materials:

-

Liver microsomes from human or mouse

-

[2-14C]Malonyl-CoA (or other suitable radiolabeled substrate)

-

Palmitoyl-CoA (or other fatty acyl-CoA substrate)

-

Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Stop solution (e.g., 2.5 M KOH)

-

Acidification solution (e.g., 5 M H2SO4)

-

Organic solvent for extraction (e.g., hexane or petroleum ether)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Microsome Preparation: Isolate liver microsomes from tissue homogenates by differential centrifugation. Determine the protein concentration of the microsomal preparation (e.g., using a BCA protein assay).

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, NADPH regenerating system, and the desired concentration of unlabeled fatty acyl-CoA substrate.

-

Initiate Reaction: Add a known amount of microsomal protein (e.g., 50 µg) to the reaction mixture and pre-incubate at 37°C for 5 minutes.

-

Start the enzymatic reaction by adding the radiolabeled malonyl-CoA.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop Reaction: Terminate the reaction by adding the stop solution.

-

Saponification: Incubate at 70°C for 60 minutes to saponify the fatty acyl-CoAs.

-

Acidification: Cool the samples to room temperature and acidify with the acidification solution.

-

Extraction: Extract the radiolabeled fatty acids into an organic solvent by vigorous vortexing followed by centrifugation to separate the phases.

-

Quantification: Transfer an aliquot of the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific activity of ELOVL6 as picomoles of radiolabeled malonyl-CoA incorporated into fatty acids per milligram of microsomal protein per minute.

Figure 4. Workflow for ELOVL6 enzymatic activity assay.

Fatty Acid Composition Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for analyzing the fatty acid composition of cells or tissues treated with ELOVL6 inhibitors.

Materials:

-

Cells or tissue samples

-

Internal standard (e.g., heptadecanoic acid, C17:0)

-

Methanol

-

Chloroform

-

Reagents for transesterification (e.g., methanolic HCl or BF3-methanol)

-

Hexane

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., a wax or polar column)

Procedure:

-

Lipid Extraction: Homogenize the cell or tissue sample in a chloroform:methanol mixture (e.g., 2:1, v/v) containing an internal standard. Perform a Folch extraction or a similar method to isolate the total lipids.

-

Transesterification: Evaporate the solvent from the lipid extract under a stream of nitrogen. Add the transesterification reagent and heat the sample (e.g., at 80-100°C) to convert the fatty acids in the lipids to fatty acid methyl esters (FAMEs).

-

FAME Extraction: After cooling, add hexane and a saturated NaCl solution to the sample. Vortex vigorously and centrifuge to separate the layers. Collect the upper hexane layer containing the FAMEs.

-

Drying and Concentration: Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water. Evaporate the solvent to concentrate the FAMEs.

-

GC-MS Analysis: Reconstitute the FAMEs in a small volume of hexane and inject an aliquot into the GC-MS system.

-

Data Analysis: Identify the individual FAMEs based on their retention times and mass spectra by comparing them to known standards. Quantify the amount of each fatty acid relative to the internal standard. Calculate the ratio of C18/C16 fatty acids to assess ELOVL6 activity.

In Vitro Cell-Based Assay for Lipid Accumulation (HepG2 Cells)

This protocol describes a method to assess the effect of ELOVL6 inhibitors on lipid accumulation in a human hepatoma cell line.

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Fatty acid solution (e.g., a mixture of oleate and palmitate complexed to BSA)

-

ELOVL6 inhibitor compound

-

Oil Red O staining solution

-

Formalin solution (10%)

-

60% Isopropanol

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HepG2 cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with the fatty acid solution in the presence or absence of various concentrations of the ELOVL6 inhibitor for a specified period (e.g., 24 hours).

-

Cell Fixation: Wash the cells with PBS and fix them with 10% formalin for at least 1 hour.

-

Staining: Wash the fixed cells with water and then with 60% isopropanol. Stain the intracellular lipid droplets with Oil Red O solution for 10-15 minutes.

-

Washing: Remove the staining solution and wash the cells multiple times with water to remove excess stain.

-

Quantification: Elute the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance at a specific wavelength (e.g., 500 nm) using a microplate reader.

-

Data Analysis: Compare the absorbance values of the inhibitor-treated cells to the vehicle-treated control to determine the effect of the inhibitor on lipid accumulation.

In Vivo Diet-Induced Obesity (DIO) Mouse Model

This protocol provides a general framework for evaluating the efficacy of ELOVL6 inhibitors in a diet-induced obesity mouse model.

Materials:

-

C57BL/6J mice (or other appropriate strain)

-

High-fat diet (HFD; e.g., 45-60% kcal from fat)

-

Control low-fat diet (LFD)

-

ELOVL6 inhibitor formulation for oral administration

-

Vehicle control

-

Equipment for monitoring body weight, food intake, and metabolic parameters (e.g., glucose and insulin levels)

Procedure:

-

Acclimation: Acclimate the mice to the animal facility for at least one week on a standard chow diet.

-

Diet Induction: Randomize the mice into groups and feed them either the HFD or LFD for a period of several weeks (e.g., 8-16 weeks) to induce obesity and insulin resistance in the HFD group.

-

Inhibitor Treatment: Once the obese phenotype is established, begin daily administration of the ELOVL6 inhibitor or vehicle control to the HFD-fed mice via oral gavage.

-

Monitoring: Throughout the treatment period, monitor body weight, food intake, and water consumption regularly.

-

Metabolic Assessments: At the end of the study, perform metabolic tests such as glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess insulin sensitivity.

-

Tissue Collection: Euthanize the mice and collect blood and tissues (e.g., liver, adipose tissue) for further analysis.

-

Analysis: Measure plasma levels of glucose, insulin, triglycerides, and cholesterol. Analyze the fatty acid composition and triglyceride content of the liver.

Conclusion

The discovery and development of potent and selective ELOVL6 inhibitors represent a promising therapeutic strategy for metabolic diseases. The methodologies and data presented in this technical guide provide a comprehensive resource for researchers in this field. Further investigation into the long-term efficacy and safety of these inhibitors, as well as the elucidation of the full spectrum of their downstream effects, will be crucial for their successful translation into clinical applications. The detailed experimental protocols included herein are intended to facilitate standardized and reproducible research, ultimately accelerating the progress of ELOVL6-targeted therapies.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Hepatic Elovl6 gene expression is regulated by the synergistic action of ChREBP and SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sterol regulatory element-binding protein-1c mediates increase of postprandial stearic acid, a potential target for improving insulin resistance, in hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of fatty acid elongase Elovl6 in the regulation of energy metabolism and pathophysiological significance in diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

The Role of ELOVL6 in Fatty Acid Elongation: A Technical Guide for Researchers

An in-depth exploration of the enzymatic function, regulation, and pathological implications of ELOVL6, tailored for researchers, scientists, and drug development professionals.

Introduction

Elongation of Very Long Chain Fatty Acids 6 (ELOVL6) is a crucial microsomal enzyme that plays a central role in the de novo synthesis of long-chain fatty acids. Specifically, ELOVL6 catalyzes the rate-limiting step in the elongation of saturated and monounsaturated fatty acids with 12, 14, and 16 carbons.[1][2] This process is fundamental for maintaining cellular lipid homeostasis, as the products of ELOVL6 activity, primarily stearate (C18:0) and oleate (C18:1), are key components of various lipid species, including triglycerides, phospholipids, and cholesterol esters.[3]

The expression and activity of ELOVL6 are tightly regulated, most notably by the transcription factor Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), which is a master regulator of lipogenesis.[4][5] Given its pivotal role in lipid metabolism, dysregulation of ELOVL6 has been implicated in a range of metabolic disorders. Growing evidence links ELOVL6 to the pathogenesis of insulin resistance, non-alcoholic fatty liver disease (NAFLD), and even neuroinflammatory conditions, making it an attractive therapeutic target for drug development. This technical guide provides a comprehensive overview of the core functions of ELOVL6, detailed experimental protocols for its study, and visual representations of its associated signaling pathways and experimental workflows.

Biochemical Function and Substrate Specificity

ELOVL6 is an endoplasmic reticulum-bound enzyme that catalyzes the first and rate-limiting condensation reaction in the fatty acid elongation cycle. This cycle involves four sequential reactions that add a two-carbon unit from malonyl-CoA to an existing fatty acyl-CoA chain. The primary substrates for ELOVL6 are palmitoyl-CoA (C16:0) and palmitoleoyl-CoA (C16:1n-7), which are elongated to stearoyl-CoA (C18:0) and vaccenoyl-CoA (C18:1n-7), respectively.

Quantitative Data on ELOVL6 Activity

The enzymatic activity of ELOVL6 can be quantified to understand its substrate preference and kinetic properties. Below are tables summarizing key quantitative data related to ELOVL6 function.

| Substrate | Product | Vmax (pmol/min/µg protein) | Km (µM) | Reference |

| Palmitoyl-CoA (C16:0) | Stearoyl-CoA (C18:0) | 0.79 | 1.22 | |

| Palmitoleoyl-CoA (C16:1n-7) | Vaccenoyl-CoA (C18:1n-7) | Data not available | Data not available | |

| Myristoyl-CoA (C14:0) | Palmitoyl-CoA (C16:0) | Data not available | Data not available | |

| Lauroyl-CoA (C12:0) | Myristoyl-CoA (C14:0) | Data not available | Data not available |

Table 1: Kinetic Parameters of Human ELOVL6. This table presents the maximal velocity (Vmax) and Michaelis constant (Km) of human ELOVL6 for its primary substrate, palmitoyl-CoA.

| Tissue | Wild-Type (C18:0/C16:0 ratio) | ELOVL6 Knockout (C18:0/C16:0 ratio) | Fold Change | Reference |

| Liver | ~1.5 | ~0.5 | ~3-fold decrease | |

| White Adipose Tissue | ~1.2 | ~0.4 | ~3-fold decrease | |

| Brown Adipose Tissue | ~1.0 | ~0.3 | ~3.3-fold decrease |

Table 2: Impact of ELOVL6 Knockout on the Stearate to Palmitate Ratio in Mouse Tissues. This table illustrates the significant decrease in the ratio of stearate (C18:0) to palmitate (C16:0) in various tissues of ELOVL6 knockout mice, demonstrating the in vivo function of the enzyme.

Signaling Pathways and Regulation

The expression of the ELOVL6 gene is primarily regulated at the transcriptional level by SREBP-1c. Insulin signaling activates SREBP-1c, which in turn binds to the sterol regulatory element (SRE) in the ELOVL6 promoter, thereby inducing its transcription. This links dietary carbohydrate intake and insulin signaling directly to the rate of long-chain fatty acid synthesis.

Role in Pathophysiology

Insulin Resistance

Alterations in the fatty acid composition due to changes in ELOVL6 activity have profound effects on insulin sensitivity. Studies in Elovl6 knockout mice have shown that despite developing obesity on a high-fat diet, these mice are protected from diet-induced insulin resistance. The proposed mechanism involves a shift in the cellular fatty acid profile, leading to a decrease in the C18/C16 ratio. This altered lipid composition is thought to prevent the activation of protein kinase C epsilon (PKCε), a known inhibitor of insulin signaling.

Non-Alcoholic Fatty Liver Disease (NAFLD)

ELOVL6 is highly expressed in the liver and its expression is further induced in conditions of hepatic steatosis. The enzyme contributes to the accumulation of triglycerides in hepatocytes by providing an increased supply of C18 fatty acids. Furthermore, the altered fatty acid composition, particularly the increase in saturated fatty acids like stearate, can promote hepatic inflammation and fibrosis, key features of the progression from simple steatosis to non-alcoholic steatohepatitis (NASH).

Experimental Protocols

Microsomal Fatty Acid Elongation Assay

This assay measures the enzymatic activity of ELOVL6 in microsomal fractions isolated from tissues or cultured cells.

Materials:

-

Tissue or cell pellet

-

Homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4, with protease inhibitors)

-

Reaction buffer (100 mM potassium phosphate, pH 6.5)

-

Substrates: Fatty acyl-CoA (e.g., palmitoyl-CoA), [14C]-malonyl-CoA

-

Cofactors: NADPH

-

Stopping solution (e.g., 2.5 M KOH)

-

Scintillation cocktail and counter

Procedure:

-

Microsome Preparation: Homogenize the tissue or cells in ice-cold homogenization buffer. Centrifuge the homogenate at low speed (e.g., 10,000 x g) to pellet debris. Collect the supernatant and centrifuge at high speed (e.g., 100,000 x g) to pellet the microsomal fraction. Resuspend the microsomal pellet in reaction buffer.

-

Enzyme Reaction: In a microcentrifuge tube, combine the microsomal protein, reaction buffer, fatty acyl-CoA substrate, and NADPH. Pre-incubate the mixture at 37°C.

-

Initiate Reaction: Add [14C]-malonyl-CoA to start the reaction. Incubate at 37°C for a defined period (e.g., 20-30 minutes).

-

Stop Reaction: Terminate the reaction by adding the stopping solution.

-

Saponification and Extraction: Saponify the lipids by heating. Acidify the reaction and extract the fatty acids with an organic solvent (e.g., hexane).

-

Quantification: Measure the radioactivity in the organic phase using a scintillation counter. The amount of incorporated [14C] is proportional to the ELOVL6 activity.

Quantitative Real-Time PCR (qPCR) for ELOVL6 Gene Expression

This protocol details the measurement of ELOVL6 mRNA levels in a given sample.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green-based)

-

Forward and reverse primers for Elovl6 and a reference gene (e.g., Gapdh)

-

Real-time PCR instrument

Mouse Elovl6 Primer Sequences:

-

Forward: 5'-CGGCATCTGATGAACAAGCGAG-3'

-

Reverse: 5'-GTACAGCATGTAAGCACCAGTTC-3'

Procedure:

-

RNA Extraction: Isolate total RNA from the tissue or cells using a commercial kit, following the manufacturer's instructions. Assess RNA quality and quantity.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mix containing the master mix, forward and reverse primers for Elovl6 or the reference gene, and the cDNA template.

-

Thermal Cycling: Perform the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Determine the cycle threshold (Ct) values for Elovl6 and the reference gene. Calculate the relative expression of Elovl6 using the ΔΔCt method.

Generation and Analysis of Elovl6 Conditional Knockout Mice

The Cre-LoxP system is a powerful tool for creating tissue-specific gene knockouts.

Procedure:

-

Generation of Elovl6 Floxed Mice:

-

Design a targeting vector containing loxP sites flanking a critical exon or exons of the Elovl6 gene.

-

Introduce the targeting vector into embryonic stem (ES) cells.

-

Select for correctly targeted ES cells and inject them into blastocysts to generate chimeric mice.

-

Breed chimeric mice to obtain mice with germline transmission of the floxed Elovl6 allele (Elovl6fl/fl).

-

-

Generation of Tissue-Specific Knockout Mice:

-

Cross Elovl6fl/fl mice with a transgenic mouse line that expresses Cre recombinase under the control of a tissue-specific promoter (e.g., Alb-Cre for liver-specific knockout).

-

The resulting offspring will have the Elovl6 gene excised only in the tissues where Cre is expressed.

-

-

Genotyping:

-

Isolate genomic DNA from tail biopsies or the tissue of interest.

-

Perform PCR using specific primer sets that can distinguish between the wild-type, floxed, and knockout alleles.

-

Experimental and Logical Workflows

Conclusion

ELOVL6 stands as a critical regulator of long-chain fatty acid synthesis, with profound implications for cellular and systemic lipid homeostasis. Its role in the pathogenesis of metabolic diseases, including insulin resistance and NAFLD, has positioned it as a promising target for therapeutic intervention. This technical guide provides a foundational understanding of ELOVL6 biology, detailed methodologies for its investigation, and visual frameworks of its regulatory and pathological pathways. It is intended to serve as a valuable resource for researchers and drug development professionals dedicated to unraveling the complexities of lipid metabolism and developing novel treatments for metabolic disorders.

References

- 1. Frontiers | Cloning and expression characterization of elongation of very long-chain fatty acids protein 6 (elovl6) with dietary fatty acids, ambient salinity and starvation stress in Scylla paramamosain [frontiersin.org]

- 2. pnas.org [pnas.org]

- 3. Deletion of ELOVL6 blocks the synthesis of oleic acid but does not prevent the development of fatty liver or insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. origene.com [origene.com]

- 5. searchlibrary.flemingcollege.ca [searchlibrary.flemingcollege.ca]

ELOVL6 Expression in Cancer Cell Lines: A Technical Guide

A Comprehensive Analysis of ELOVL6's Role in Oncogenesis, Associated Signaling Pathways, and Methodologies for its Detection

This technical guide provides an in-depth overview of the expression and function of Elongation of Very Long Chain Fatty Acids 6 (ELOVL6) in various cancer cell lines. ELOVL6, a key enzyme in the synthesis of long-chain saturated and monounsaturated fatty acids, has emerged as a significant player in cancer metabolism and progression. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic targets in oncology.

Quantitative Expression of ELOVL6 in Cancer Cell Lines

The expression of ELOVL6 is frequently dysregulated in cancer, with overexpression being a common feature across numerous malignancies. This altered expression is linked to poor prognosis and plays a crucial role in tumor growth and survival. The following tables summarize the quantitative data on ELOVL6 mRNA and protein expression in various cancer cell lines as reported in the literature.

Table 1: ELOVL6 mRNA Expression in Cancer Cell Lines

| Cancer Type | Cell Line | Expression Level vs. Normal/Control | Method | Reference |

| Lung Adenocarcinoma | A549 | Upregulated | qRT-PCR | [1] |

| Lung Adenocarcinoma | H1299 | Upregulated | qRT-PCR | [1] |

| Colorectal Cancer | HT-29 | Higher than normal colon cells | qRT-PCR | [2] |

| Colorectal Cancer | WiDr | Higher than normal colon cells | qRT-PCR | [2] |

| Pancreatic Ductal Adenocarcinoma (PDAC) | Multiple PDAC cell lines | Upregulated | RNA-seq, qRT-PCR | [3] |

| Head and Neck Squamous Cell Carcinoma (HNSCC) | HNSCC cell lines | Overexpressed | qRT-PCR |

Table 2: ELOVL6 Protein Expression in Cancer Cell Lines

| Cancer Type | Cell Line | Expression Level vs. Normal/Control | Method | Reference |

| Pancreatic Ductal Adenocarcinoma (PDAC) | Multiple PDAC cell lines | Upregulated | Western Blot | |

| Head and Neck Squamous Cell Carcinoma (HNSCC) | HNSCC cell lines | Overexpressed | Western Blot, IHC | |

| Hepatocellular Carcinoma (HCC) | HCC tissues | Significantly lower in HCC tissues | IHC | |

| Multiple Myeloma | BTZ-resistant MM cell lines | Downregulated | Western Blot | |

| Prostate Cancer | PC-3 | Modulated by treatment | Western Blot |

Note: Expression levels are described as reported in the cited literature. Direct quantitative comparison across studies may not be possible due to variations in experimental conditions and normalization controls.

Signaling Pathways Involving ELOVL6 in Cancer

ELOVL6 is implicated in several critical signaling pathways that drive cancer progression. Its activity is often regulated by major oncogenic drivers, and in turn, influences downstream cellular processes that promote proliferation, survival, and metabolic reprogramming.

c-MYC-Driven Upregulation of ELOVL6

A prominent regulatory mechanism for ELOVL6 expression in cancer involves the c-MYC oncogene. c-MYC, a master transcriptional regulator, directly binds to the promoter of the ELOVL6 gene, leading to its transcriptional activation. This upregulation of ELOVL6 is a key component of the metabolic reprogramming induced by c-MYC, which fuels rapid cell growth and proliferation.

Involvement in WNT/β-Catenin and PI3K-AKT-MTOR Pathways

In addition to direct regulation by c-MYC, ELOVL6 has been associated with other key cancer signaling pathways. In head and neck squamous cell carcinoma (HNSCC), ELOVL6 expression is linked to the WNT/β-catenin signaling pathway. Furthermore, studies in lung adenocarcinoma have implicated ELOVL6 in the PI3K-AKT-MTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.

Experimental Protocols

Accurate and reproducible measurement of ELOVL6 expression is critical for research and clinical applications. The following sections provide detailed methodologies for the key experiments cited in the literature.

Quantitative Real-Time PCR (qRT-PCR) for ELOVL6 mRNA Expression

This protocol is a generalized procedure based on common practices for quantifying ELOVL6 mRNA levels in cancer cell lines.

Experimental Workflow:

Methodology:

-

RNA Extraction: Total RNA is isolated from cultured cancer cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

RNA Quality and Quantity: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed by gel electrophoresis or a bioanalyzer.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.

-

qRT-PCR: The qRT-PCR reaction is performed in a total volume of 10-20 µL, containing cDNA template, forward and reverse primers for ELOVL6 and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green master mix.

-

Thermal Cycling: A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: The relative expression of ELOVL6 mRNA is calculated using the 2-ΔΔCt method, normalized to the expression of the reference gene.

Western Blotting for ELOVL6 Protein Expression

This protocol outlines a standard procedure for the detection and semi-quantification of ELOVL6 protein in cancer cell lysates.

Methodology:

-

Protein Extraction: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The lysate is centrifuged, and the supernatant containing the total protein is collected.

-

Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (20-50 µg) are mixed with Laemmli sample buffer, denatured by heating, and separated on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for ELOVL6, diluted in the blocking buffer.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. The band intensity is quantified using densitometry software and normalized to a loading control (e.g., β-actin, GAPDH).

Immunohistochemistry (IHC) for ELOVL6 in Tissue Samples

This protocol provides a general framework for the detection and localization of ELOVL6 protein in formalin-fixed, paraffin-embedded (FFPE) cancer tissue sections.

Methodology:

-

Deparaffinization and Rehydration: FFPE tissue sections (4-5 µm) are deparaffinized in xylene and rehydrated through a graded series of ethanol to distilled water.

-

Antigen Retrieval: Heat-induced epitope retrieval (HIER) is performed by immersing the slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath.

-

Blocking: Endogenous peroxidase activity is quenched with a hydrogen peroxide solution, and non-specific antibody binding is blocked with a protein block solution (e.g., normal goat serum).

-

Primary Antibody Incubation: The sections are incubated with the primary anti-ELOVL6 antibody overnight at 4°C.

-

Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by a streptavidin-HRP complex. The signal is developed using a diaminobenzidine (DAB) substrate, which produces a brown precipitate at the site of the antigen.

-

Counterstaining, Dehydration, and Mounting: The sections are counterstained with hematoxylin, dehydrated through graded ethanol and xylene, and mounted with a coverslip.

-

Analysis: The staining intensity and percentage of positive cells are evaluated by a pathologist to determine the ELOVL6 expression level.

This guide provides a foundational understanding of ELOVL6 expression in cancer cell lines, its regulatory pathways, and the methodologies used for its study. Further investigation into the multifaceted role of ELOVL6 will undoubtedly uncover new avenues for therapeutic intervention in a variety of cancers.

References

ELOVL6 in Lipid Metabolism and Lipotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Elongation of Very Long Chain Fatty Acids 6 (ELOVL6) is a critical microsomal enzyme that catalyzes the rate-limiting step in the elongation of C12-16 saturated and monounsaturated fatty acids to their C18 counterparts. This pivotal role places ELOVL6 at the nexus of lipid metabolism and cellular homeostasis. Dysregulation of ELOVL6 activity is increasingly implicated in the pathogenesis of metabolic disorders, including insulin resistance, non-alcoholic fatty liver disease (NAFLD), and lipotoxicity. This technical guide provides an in-depth overview of ELOVL6's function, regulation, and involvement in disease, with a focus on quantitative data, detailed experimental methodologies, and the intricate signaling pathways it governs. Understanding the multifaceted role of ELOVL6 is paramount for the development of novel therapeutic strategies targeting metabolic diseases.

Core Function of ELOVL6 in Lipid Metabolism

ELOVL6 is an endoplasmic reticulum-resident enzyme that specifically catalyzes the condensation of malonyl-CoA with saturated and monounsaturated fatty acyl-CoAs with chain lengths of 12, 14, and 16 carbons.[1] This two-carbon elongation step is essential for the de novo synthesis of long-chain fatty acids, particularly stearate (C18:0) and oleate (C18:1n-9).[2][3] The products of ELOVL6 activity are incorporated into various lipid species, including triglycerides, cholesterol esters, phospholipids, and sphingolipids, thereby influencing membrane composition, energy storage, and signaling.[2][4]

The primary substrates for ELOVL6 are palmitoyl-CoA (C16:0) and palmitoleoyl-CoA (C16:1n-7), which are elongated to stearoyl-CoA (C18:0) and vaccenoyl-CoA (C18:1n-7), respectively. Stearoyl-CoA can then be desaturated by stearoyl-CoA desaturase-1 (SCD1) to form oleoyl-CoA (C18:1n-9). Consequently, the activity of ELOVL6 directly impacts the cellular ratio of C16 to C18 fatty acids, a critical determinant of metabolic health.

Regulation of ELOVL6 Expression

The expression of the ELOVL6 gene is tightly controlled by key transcription factors that respond to nutritional and hormonal cues, ensuring a coordinated regulation of lipogenesis.

-

SREBP-1c (Sterol Regulatory Element-Binding Protein-1c): A master regulator of fatty acid synthesis, SREBP-1c directly binds to the promoter of the ELOVL6 gene to induce its transcription. This regulation is particularly prominent in response to insulin.

-

ChREBP (Carbohydrate-Responsive Element-Binding Protein): In response to high glucose levels, ChREBP is activated and synergistically enhances ELOVL6 expression, often in concert with SREBP-1c.

-

PUFAs (Polyunsaturated Fatty Acids): Dietary polyunsaturated fatty acids are known to suppress the expression of lipogenic genes, including ELOVL6, primarily by inhibiting the processing and activation of SREBP-1c.

-

Insulin: Insulin signaling promotes the activation of SREBP-1c, leading to the upregulation of ELOVL6 expression and subsequent de novo lipogenesis.

ELOVL6 and Lipotoxicity

Lipotoxicity refers to the cellular damage and dysfunction caused by the accumulation of excess lipids, particularly saturated fatty acids, in non-adipose tissues. ELOVL6 plays a complex role in mediating lipotoxicity by altering the cellular fatty acid profile.

An imbalance in the C16/C18 fatty acid ratio, which is modulated by ELOVL6, can lead to cellular stress. Elevated levels of palmitate (C16:0), a substrate of ELOVL6, are known to induce endoplasmic reticulum (ER) stress and apoptosis. By converting palmitate to the less toxic stearate, ELOVL6 can initially be seen as a protective mechanism. However, the subsequent products, including specific ceramide species, can also contribute to lipotoxic pathways.

Inhibition or deletion of ELOVL6 leads to an accumulation of C16 fatty acids and a reduction in C18 fatty acids. While this might seem detrimental, studies in Elovl6 knockout mice have shown protection against high-fat diet-induced insulin resistance, suggesting that the specific composition of the lipid pool is more critical than the total lipid content. This protection is partly attributed to a reduction in the accumulation of deleterious lipid metabolites like diacylglycerol (DAG) and specific ceramide species.

Signaling Pathways Involving ELOVL6

ELOVL6 is a key player in several interconnected signaling pathways that regulate metabolic homeostasis.

Insulin Signaling Pathway

ELOVL6 deficiency has been shown to improve hepatic insulin sensitivity. This is achieved through the modulation of key components of the insulin signaling cascade:

-

IRS-2/Akt Pathway: In the absence of ELOVL6, there is a restoration of insulin receptor substrate-2 (IRS-2) levels and subsequent phosphorylation of Akt, a central node in insulin signaling.

-

DAG/PKCε Pathway: ELOVL6 deletion leads to reduced hepatic diacylglycerol (DAG) content and suppressed activity of protein kinase C epsilon (PKCε), which is known to impair insulin signaling by phosphorylating IRS proteins.

Caption: ELOVL6 in the Insulin Signaling Pathway.

Ceramide Synthesis and Lipotoxicity

ELOVL6-derived C18:0-CoA is a substrate for ceramide synthases (CerS), particularly CerS4, leading to the production of C18:0-ceramide. This specific ceramide species has been shown to enhance the activity of protein phosphatase 2A (PP2A), which dephosphorylates and inactivates Akt, thereby contributing to insulin resistance. Liver-specific knockout of Elovl6 reduces hepatic C18:0-ceramide levels and PP2A activity, leading to improved insulin sensitivity.

Caption: ELOVL6 in Ceramide Synthesis and Lipotoxicity.

Endoplasmic Reticulum (ER) Stress

The accumulation of saturated fatty acids, such as palmitate, can induce ER stress, activating the unfolded protein response (UPR). ELOVL6 deficiency in pancreatic β-cells has been shown to suppress the expression of genes involved in ER stress, suggesting that the modulation of fatty acid composition by ELOVL6 is linked to the cellular stress response.

Quantitative Data on ELOVL6 Manipulation

The following tables summarize quantitative data from studies involving the genetic deletion of Elovl6 in mice, highlighting the impact on lipid composition and gene expression.

Table 1: Changes in Hepatic Lipid Composition in Elovl6-/- Mice

| Lipid Class | Wild-Type (WT) | Elovl6-/- | Fold Change | Reference |

| Triglycerides (µg/mg protein) | 105.4 ± 15.1 | 291.1 ± 69.2 | 2.8 | |

| Diglycerides (µg/mg protein) | 1.9 ± 0.5 | 4.4 ± 1.4 | 2.3 | |

| Palmitic Acid (C16:0) (% of total FAs) | 18.9 ± 0.5 | 27.2 ± 0.9 | 1.4 | |

| Stearic Acid (C18:0) (% of total FAs) | 10.9 ± 0.4 | 1.9 ± 0.1 | 0.17 | |

| Palmitoleic Acid (C16:1n-7) (% of total FAs) | 4.2 ± 0.5 | 22.4 ± 1.2 | 5.3 | |

| Oleic Acid (C18:1n-9) (% of total FAs) | 39.8 ± 0.8 | 13.6 ± 0.6 | 0.34 | |

| Vaccenic Acid (C18:1n-7) (% of total FAs) | 3.1 ± 0.2 | 10.9 ± 0.6 | 3.5 |

Data are presented as mean ± SE. Mice were fed a fat-free/high-carbohydrate diet.

Table 2: Changes in Gene Expression in Livers of Elovl6-/- Mice

| Gene | Wild-Type (WT) | Elovl6-/- | Fold Change | Reference |

| Srebp-1c | 1.0 ± 0.1 | 0.9 ± 0.1 | ~1.0 | |

| Fasn (Fatty Acid Synthase) | 1.0 ± 0.1 | 0.8 ± 0.1 | 0.8 | |

| Scd1 (Stearoyl-CoA Desaturase-1) | 1.0 ± 0.1 | 0.6 ± 0.1 | 0.6 | |

| ApoB (Apolipoprotein B) | 1.0 ± 0.1 | 1.1 ± 0.1 | ~1.0 |

Data are presented as mean ± SE relative to WT. Mice were fed a fat-free/high-carbohydrate diet.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in ELOVL6 research.

Lipid Extraction and Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the extraction of total lipids and subsequent analysis of fatty acid composition.

Materials:

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Anhydrous sodium sulfate

-

Boron trifluoride (BF₃)-methanol solution (14%)

-

Hexane

-

Saturated NaCl solution

-

Internal standard (e.g., C17:0)

-

GC-MS system with a suitable column (e.g., fused silica capillary column)

Procedure:

-

Homogenization: Homogenize tissue samples in a chloroform/methanol mixture (2:1, v/v).

-

Lipid Extraction: Add 0.9% NaCl solution to the homogenate to induce phase separation. Vortex thoroughly and centrifuge to separate the organic (lower) and aqueous (upper) phases.

-

Isolation of the Lipid Layer: Carefully collect the lower chloroform layer containing the lipids.

-

Drying: Dry the lipid extract under a stream of nitrogen gas.

-

Fatty Acid Methyl Ester (FAME) Derivatization:

-

Add BF₃-methanol solution to the dried lipid extract.

-

Add the internal standard.

-

Heat the mixture at 100°C for 30 minutes in a sealed tube.

-

Cool the tubes and add hexane and saturated NaCl solution.

-

Vortex and centrifuge to separate the phases.

-

Collect the upper hexane layer containing the FAMEs.

-

-

GC-MS Analysis: Inject the FAME-containing hexane solution into the GC-MS system. Identify and quantify individual fatty acids by comparing their retention times and mass spectra to known standards.

Caption: Workflow for Lipid Extraction and GC-MS Analysis.

siRNA-Mediated Knockdown of ELOVL6 in Cell Culture

This protocol outlines the general steps for silencing ELOVL6 gene expression in vitro using small interfering RNA (siRNA).

Materials:

-

Mammalian cell line (e.g., HepG2, AML-12)

-

Cell culture medium and supplements

-

ELOVL6-specific siRNA and a non-targeting control siRNA

-

Transfection reagent (e.g., Lipofectamine RNAiMAX)

-

Opti-MEM or similar reduced-serum medium

-

Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR) or protein extraction and Western blotting

Procedure:

-

Cell Seeding: Plate cells in a multi-well plate at a density that will result in 50-70% confluency at the time of transfection.

-

Preparation of siRNA-Lipid Complexes:

-

In separate tubes, dilute the ELOVL6 siRNA (or control siRNA) and the transfection reagent in Opti-MEM.

-

Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow complex formation.

-

-

Transfection: Add the siRNA-lipid complexes to the cells in fresh, antibiotic-free medium.

-

Incubation: Incubate the cells for 24-72 hours.

-

Validation of Knockdown: Harvest the cells and assess the efficiency of ELOVL6 knockdown at the mRNA level by qRT-PCR or at the protein level by Western blotting.

Induction of Lipotoxicity in Hepatocytes with Palmitate

This protocol describes how to induce lipotoxicity in cultured hepatocytes using the saturated fatty acid palmitate.

Materials:

-

Hepatocyte cell line (e.g., HepG2, AML-12)

-

Palmitic acid

-

Fatty acid-free bovine serum albumin (BSA)

-

Ethanol

-

Cell culture medium

Procedure:

-

Preparation of Palmitate-BSA Conjugate:

-

Dissolve palmitic acid in ethanol to create a stock solution.

-

Prepare a BSA solution in serum-free cell culture medium.

-

Warm the BSA solution to 37°C and add the palmitate stock solution dropwise while stirring to create the palmitate-BSA conjugate.

-

Incubate at 37°C for at least 30 minutes to allow for complete conjugation.

-

-

Cell Treatment:

-

Plate hepatocytes and allow them to adhere.

-

Replace the culture medium with medium containing the desired concentration of the palmitate-BSA conjugate (and a BSA-only control).

-

Incubate for a specified period (e.g., 16-24 hours).

-

-

Assessment of Lipotoxicity: Evaluate cellular responses such as apoptosis (e.g., using TUNEL or caspase-3 activity assays), ER stress marker expression (e.g., CHOP, BiP), and changes in lipid accumulation (e.g., Oil Red O staining).

ELOVL6 in Drug Development

The critical role of ELOVL6 in metabolic diseases makes it an attractive target for therapeutic intervention. The development of small molecule inhibitors of ELOVL6 is an active area of research. Such inhibitors have the potential to:

-

Improve Insulin Sensitivity: By altering the hepatic fatty acid profile and reducing the production of lipotoxic intermediates, ELOVL6 inhibitors could ameliorate insulin resistance.

-

Treat NAFLD: By modulating hepatic lipid metabolism, ELOVL6 inhibition may prevent the progression of simple steatosis to more severe non-alcoholic steatohepatitis (NASH).

-

Combat Obesity-Related Disorders: Given the link between ELOVL6, lipotoxicity, and insulin resistance, targeting this enzyme could be a novel approach to managing the complications of obesity.

Computational modeling and structure-based drug design are being employed to develop potent and selective ELOVL6 inhibitors. The validation of these compounds in preclinical models of metabolic disease is a crucial next step in translating our understanding of ELOVL6 biology into new therapies.

Conclusion

ELOVL6 is a central regulator of long-chain fatty acid metabolism with profound implications for cellular and systemic energy homeostasis. Its activity directly influences the balance of C16 and C18 fatty acids, which in turn impacts insulin signaling, ceramide metabolism, and the cellular stress response. The wealth of data from genetic and pharmacological studies underscores the potential of ELOVL6 as a therapeutic target for a range of metabolic disorders, including type 2 diabetes and NAFLD. Further research into the intricate mechanisms governed by ELOVL6 and the development of specific inhibitors will be instrumental in realizing the therapeutic promise of targeting this key metabolic enzyme.

References

- 1. Lipidomic and fatty acid metabolism changes in pancreatic cancer upon ELOVL6 inhibition [zenodo.org]

- 2. 4.5. Enzyme Activity Assay for Ceramide Synthases [bio-protocol.org]

- 3. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of fatty acid elongase Elovl6 in the regulation of energy metabolism and pathophysiological significance in diabetes - PMC [pmc.ncbi.nlm.nih.gov]

ELOVL6 as a Drug Target for Diabetes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Elongation of Very Long Chain Fatty Acids 6 (ELOVL6) has emerged as a compelling therapeutic target for type 2 diabetes (T2D) and associated metabolic disorders. ELOVL6 is a microsomal enzyme that catalyzes the rate-limiting step in the elongation of C12-16 saturated and monounsaturated fatty acids to their C18 counterparts. Preclinical studies, primarily in rodent models, have demonstrated that the inhibition or genetic deletion of ELOVL6 leads to significant improvements in insulin sensitivity and glucose homeostasis, often independent of changes in body weight or overall adiposity. This document provides an in-depth technical overview of the role of ELOVL6 in metabolic regulation, the consequences of its inhibition, and the key experimental findings that underpin its potential as a drug target for diabetes.

The Role of ELOVL6 in Fatty Acid Metabolism

ELOVL6 is a key enzyme in the de novo lipogenesis pathway, responsible for the conversion of palmitate (C16:0) to stearate (C18:0) and palmitoleate (C16:1n-7) to vaccenate (C18:1n-7)[1]. Its expression is abundant in lipogenic tissues such as the liver and adipose tissue and is transcriptionally regulated by Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master regulator of fatty acid synthesis[2][3][4]. In states of overnutrition and in genetic models of obesity, hepatic ELOVL6 expression is markedly upregulated[2].

The inhibition of ELOVL6 leads to a significant shift in the cellular fatty acid profile, characterized by an accumulation of C16 fatty acids (palmitate and palmitoleate) and a reduction in C18 fatty acids (stearate and oleate). This alteration in the ratio of C16 to C18 fatty acids has profound effects on cellular function, lipid signaling, and systemic metabolism.

ELOVL6 Inhibition and Insulin Sensitivity

A striking observation from studies on ELOVL6-deficient mice is the profound improvement in insulin sensitivity, particularly in the context of diet-induced obesity. Mice lacking ELOVL6 are protected from high-fat diet-induced hyperinsulinemia and hyperglycemia, despite developing obesity and hepatic steatosis to a similar extent as their wild-type counterparts. This suggests that the beneficial effects of ELOVL6 inhibition are not merely a consequence of reduced adiposity but are linked to qualitative changes in lipid composition.

The amelioration of insulin resistance in ELOVL6 knockout mice is primarily attributed to enhanced hepatic insulin signaling. Specifically, the suppression of ELOVL6 activity leads to the restoration of insulin receptor substrate-2 (IRS-2) levels and increased phosphorylation of Akt, a key downstream effector of insulin signaling. This is accompanied by the suppression of protein kinase C epsilon (PKCε) activity, a known mediator of lipid-induced insulin resistance.

Impact on Pancreatic β-Cell Function

Beyond its effects on insulin sensitivity, ELOVL6 also plays a critical role in pancreatic β-cell function and survival. In the context of genetic diabetes, such as in the db/db mouse model, deletion of ELOVL6 has been shown to preserve β-cell mass and improve insulin secretory capacity. This protective effect is associated with a reduction in β-cell apoptosis and inflammation. The proposed mechanism involves the alteration of the intracellular fatty acid milieu within the islets, reducing the lipotoxicity induced by an accumulation of oleate.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings from studies on ELOVL6 knockout (KO) mice.

Table 1: Fatty Acid Composition in Liver of ELOVL6 KO Mice

| Fatty Acid | Wild-Type (% of total) | ELOVL6 KO (% of total) | Fold Change | Reference |

| Palmitate (C16:0) | 18.2 ± 0.5 | 25.1 ± 0.8 | ↑ 1.38 | |

| Stearate (C18:0) | 12.5 ± 0.4 | 5.8 ± 0.3 | ↓ 0.46 | |

| Palmitoleate (C16:1n-7) | 4.5 ± 0.3 | 10.2 ± 0.6 | ↑ 2.27 | |

| Oleate (C18:1n-9) | 45.1 ± 1.2 | 30.5 ± 1.0 | ↓ 0.68 |

Data are presented as mean ± SEM for mice on a high-carbohydrate diet.

Table 2: Metabolic Parameters in High-Fat Diet-Fed ELOVL6 KO Mice

| Parameter | Wild-Type | ELOVL6 KO | % Change | Reference |

| Body Weight (g) | 45.2 ± 1.5 | 44.8 ± 1.8 | No significant difference | |

| Fasting Glucose (mg/dL) | 145 ± 8 | 110 ± 6 | ↓ 24% | |

| Fasting Insulin (ng/mL) | 3.2 ± 0.4 | 1.1 ± 0.2 | ↓ 66% | |

| Hepatic Triglycerides (mg/g) | 125 ± 15 | 130 ± 18 | No significant difference |

Data are presented as mean ± SEM after 16 weeks on a high-fat/high-sucrose diet.

Table 3: Pancreatic Islet Parameters in db/db;ELOVL6 KO Mice

| Parameter | db/db;WT | db/db;ELOVL6 KO | % Change | Reference |

| β-Cell Mass (mg) | 1.8 ± 0.2 | 3.5 ± 0.4 | ↑ 94% | |

| β-Cell Apoptosis (%) | 0.45 ± 0.05 | 0.20 ± 0.03 | ↓ 56% | |

| Glucose-Stimulated Insulin Secretion (fold increase) | 1.5 ± 0.2 | 2.8 ± 0.3 | ↑ 87% |

Data are presented as mean ± SEM for 16-week-old mice.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways influenced by ELOVL6 activity.

Experimental Workflows

Experimental Protocols

Glucose Tolerance Test (GTT) in Mice

-

Animal Preparation: Fast mice for 6-16 hours with free access to water.

-

Baseline Measurement: Record the body weight of each mouse. Obtain a baseline blood sample from the tail vein to measure blood glucose (time 0).

-

Glucose Administration: Administer a 20% glucose solution (2 g/kg body weight) via intraperitoneal (i.p.) injection or oral gavage.

-

Blood Sampling: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration.

-

Glucose Measurement: Measure blood glucose concentrations using a glucometer.

-

Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance.

Insulin Tolerance Test (ITT) in Mice

-

Animal Preparation: Fast mice for 4-6 hours with free access to water.

-

Baseline Measurement: Record the body weight and obtain a baseline blood glucose measurement (time 0).

-

Insulin Administration: Administer human insulin (0.75-1.0 U/kg body weight) via i.p. injection.

-

Blood Sampling: Collect blood samples at 15, 30, 45, and 60 minutes post-insulin injection.

-

Glucose Measurement: Determine blood glucose concentrations.

-

Data Analysis: Plot the percentage decrease in blood glucose from baseline to assess insulin sensitivity.

Hepatic Triglyceride Content Measurement

-

Tissue Collection: Euthanize mice and excise the liver. Freeze a portion of the liver (~50-100 mg) in liquid nitrogen and store at -80°C.

-

Lipid Extraction: Homogenize the frozen liver tissue in a 2:1 chloroform:methanol solution. Add water to separate the phases and collect the lower organic phase containing lipids.

-

Saponification: Dry the lipid extract under nitrogen gas and saponify the triglycerides by adding ethanolic potassium hydroxide and heating.

-

Glycerol Measurement: Neutralize the sample and measure the glycerol content using a commercial triglyceride quantification kit.

-

Normalization: Normalize the triglyceride content to the initial weight of the liver tissue.

Western Blot Analysis of Insulin Signaling Proteins

-

Tissue Lysis: Homogenize frozen liver tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST). Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt and IRS-2 overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Quantification: Measure the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Conclusion and Future Directions

The body of evidence strongly supports the role of ELOVL6 as a critical regulator of fatty acid metabolism and insulin sensitivity. The inhibition of ELOVL6 presents a novel therapeutic strategy for the treatment of type 2 diabetes by addressing both insulin resistance and β-cell dysfunction. The unique mechanism of action, which uncouples the improvement in metabolic health from the necessity of weight loss, makes ELOVL6 an particularly attractive drug target.

References

- 1. lipid.umin.ne.jp [lipid.umin.ne.jp]

- 2. researchgate.net [researchgate.net]

- 3. Video: Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test OGTT and Insulin Tolerance Test ITT [jove.com]

- 4. Role of fatty acid elongase Elovl6 in the regulation of energy metabolism and pathophysiological significance in diabetes - PMC [pmc.ncbi.nlm.nih.gov]

The Role of ELOVL6 in Neurodegenerative Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elongation of Very Long-Chain Fatty Acids Protein 6 (ELOVL6) is a key microsomal enzyme responsible for the elongation of C12-16 saturated and monounsaturated fatty acids. While its role in metabolic diseases has been extensively studied, emerging evidence points towards a significant involvement of ELOVL6 in the pathogenesis of neurodegenerative diseases. This technical guide provides an in-depth analysis of the current understanding of ELOVL6's function in neurodegeneration, with a particular focus on multiple sclerosis (MS), and emerging connections to Huntington's disease, Alzheimer's disease, and Parkinson's disease. We consolidate quantitative data from key studies, detail experimental methodologies, and visualize complex biological pathways and workflows to provide a comprehensive resource for researchers and drug development professionals in the field.

Introduction to ELOVL6

ELOVL6 is a member of the ELOVL family of enzymes that catalyze the rate-limiting step in the fatty acid elongation cycle. Specifically, ELOVL6 is responsible for the conversion of C16 fatty acids to C18 species.[1][2] This enzymatic activity is crucial for maintaining the balance of different fatty acid species within cellular membranes and lipid droplets, thereby influencing a wide range of cellular processes, including inflammation, insulin sensitivity, and endoplasmic reticulum (ER) stress.[3][4] ELOVL6 is expressed in various tissues, including the brain, and its dysregulation has been implicated in several pathologies.[5]

ELOVL6 in Multiple Sclerosis and Demyelinating Diseases

The most substantial evidence for the role of ELOVL6 in neurodegeneration comes from studies on multiple sclerosis (MS), a chronic autoimmune disease characterized by demyelination and neuroinflammation.

Upregulation of ELOVL6 in MS Lesions

Studies have shown that ELOVL6 expression is significantly upregulated in phagocytic cells, such as macrophages and microglia, within the demyelinating lesions of MS patients and in in vitro models of myelination. These myelin-laden phagocytes, often referred to as foam cells, are key players in the progression and resolution of MS lesions.

ELOVL6 Deficiency Promotes a Pro-Repair Phenotype

Genetic deletion or inhibition of ELOVL6 has been demonstrated to shift these phagocytes towards a pro-reparative and anti-inflammatory phenotype. This is characterized by:

-

Reduced Lipid Accumulation: ELOVL6-deficient phagocytes exhibit a decreased accumulation of intracellular lipid droplets.

-

Enhanced Cholesterol Efflux: There is an increased efflux of cholesterol, mediated by the upregulation of the ATP-binding cassette transporter A1 (ABCA1).

-

Reduced Inflammation: The expression of inflammatory mediators is decreased.

-

Increased Neurotrophic Factor Production: ELOVL6 deficiency leads to an increased expression of neurotrophic factors that support remyelination.

Signaling Pathways

The beneficial effects of ELOVL6 deficiency in the context of demyelination are mediated, at least in part, through the Sphingosine-1-Phosphate (S1P)/Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) signaling pathway . ELOVL6 deficiency leads to an increase in S1P production, which in turn activates PPARγ, a nuclear receptor that regulates lipid metabolism and inflammation.

Quantitative Data Summary

| Experimental Model | Parameter Measured | Control (Wild-Type) | ELOVL6 Deficient | Reference |

| Myelin-treated Bone Marrow-Derived Macrophages (BMDMs) | BODIPY Mean Fluorescence Intensity (Lipid Droplets) | ~15000 | ~10000 | |

| Myelin-treated BMDMs | ABCA1-mediated cholesterol efflux (%) | ~15% | ~25% | |

| Myelin-treated BMDMs | Igf1 gene expression (relative to untreated) | ~2.5 fold | ~5.5 fold | |

| Myelin-treated BMDMs | Tnf gene expression (relative to untreated) | ~12 fold | ~6 fold | |

| Cuprizone-induced demyelination in mice | Myelinated area (%) in corpus callosum at 5 weeks | ~40% | ~60% |

Experimental Protocols

2.5.1. Cuprizone Model of Demyelination and Remyelination

This in vivo model is used to study demyelination and remyelination in the central nervous system.

-

Animal Model: 8-week-old C57BL/6 wild-type and Elovl6 knockout mice.

-

Induction of Demyelination: Mice are fed a diet containing 0.2% (w/w) cuprizone (a copper chelator) for 5 weeks to induce oligodendrocyte death and subsequent demyelination, particularly in the corpus callosum.

-

Remyelination Phase: After 5 weeks, mice are returned to a normal diet for 2 weeks to allow for spontaneous remyelination.

-

Tissue Processing and Analysis:

-

Mice are euthanized and brains are collected.

-

Coronal sections of the brain, including the corpus callosum, are prepared.

-

Myelination is assessed by staining with Luxol Fast Blue (LFB) or by immunohistochemistry for Myelin Basic Protein (MBP).

-

The extent of myelination is quantified using image analysis software.

-

ELOVL6 in Other Neurodegenerative Diseases

While the role of ELOVL6 in MS is becoming increasingly clear, its involvement in other neurodegenerative diseases like Huntington's, Alzheimer's, and Parkinson's is an active area of investigation.

Huntington's Disease

Huntington's disease (HD) is an inherited neurodegenerative disorder caused by a CAG repeat expansion in the huntingtin (HTT) gene. Transcriptomic studies of HD mouse models have revealed alterations in the expression of genes involved in fatty acid elongation.

-

Downregulation of Elovl6 : In the LacQ140 mouse model of HD, genes encoding for fatty acid elongation, including Elovl1, Elovl5, and Elovl6, were all found to be downregulated. This suggests a potential disruption of fatty acid metabolism in the pathogenesis of HD. Further research is needed to elucidate the precise consequences of this downregulation.

Alzheimer's Disease

Alzheimer's disease (AD) is characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles. While a direct causal link between ELOVL6 and AD has not been established, there is growing evidence for the involvement of lipid metabolism alterations in AD pathogenesis.

-

Lipid Dyshomeostasis: Alterations in the levels of various lipid classes are observed in the early stages of AD brains.

-

Fatty Acid Elongases as Potential miRNA Targets: Studies integrating epigenomics and lipidomics have identified elongase genes, including ELOVL6, as potential targets of microRNAs that are dysregulated in AD.

Parkinson's Disease

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons and the presence of Lewy bodies, which are primarily composed of aggregated α-synuclein. The link between ELOVL6 and PD is currently indirect and largely based on the broader connection between fatty acid metabolism and α-synuclein pathology.

-

Fatty Acid Chain Length and α-Synuclein Aggregation: Studies have shown that abnormally long-chain fatty acids can promote the formation of α-synuclein clumps, a hallmark of PD. While these studies do not directly implicate ELOVL6, they highlight the importance of fatty acid elongation in the disease process.

-

ELOVL7 as a Risk Factor: Interestingly, while the focus of this guide is ELOVL6, it is noteworthy that ELOVL7 has been identified as a potential genetic risk factor for early-onset Parkinson's disease.

Therapeutic Implications and Future Directions

The emerging role of ELOVL6 in neurodegenerative diseases, particularly in promoting a pro-inflammatory and anti-reparative environment in MS, makes it an attractive therapeutic target.

-

ELOVL6 Inhibitors: The development of small molecule inhibitors of ELOVL6 is a promising therapeutic strategy. Such inhibitors could potentially be used to modulate the inflammatory response and promote repair in the central nervous system.

-

Further Research: More research is needed to fully understand the role of ELOVL6 in Huntington's, Alzheimer's, and Parkinson's diseases. This includes investigating the expression and activity of ELOVL6 in patient-derived tissues and animal models of these diseases, as well as exploring the therapeutic potential of ELOVL6 inhibition in these contexts.

Conclusion

ELOVL6 is emerging as a key player in the intricate interplay between lipid metabolism and neurodegeneration. The strong evidence for its detrimental role in multiple sclerosis has paved the way for considering ELOVL6 as a promising therapeutic target for demyelinating diseases. While its involvement in Huntington's, Alzheimer's, and Parkinson's diseases is less defined, the existing data warrant further investigation into the potential of modulating ELOVL6 activity as a novel therapeutic approach for a broader range of neurodegenerative conditions. This technical guide provides a foundation for researchers and drug developers to delve deeper into the multifaceted role of ELOVL6 in the central nervous system.

References

- 1. Fatty Acid Length Predicts Parkinson’s Disease Risk - News Center [news.feinberg.northwestern.edu]

- 2. Parkinson disease is a fatty acidopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Therapeutic Role of ELOVL in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Early whole-body mutant huntingtin lowering averts changes in proteins and lipids important for synapse function and white matter maintenance in the LacQ140 mouse model - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for ELOVL6-IN-3 In Vitro Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in vitro assessment of ELOVL6 inhibitors, with a focus on the hypothetical compound ELOVL6-IN-3. The protocols are based on established methodologies for assaying the activity of ELOVL6 (Elongation of Very Long Chain Fatty Acids 6), a key enzyme in lipid metabolism.

Introduction to ELOVL6

ELOVL6 is a microsomal enzyme that catalyzes the initial and rate-limiting step in the elongation of long-chain fatty acids.[1][2] Specifically, it is responsible for the conversion of C12-C16 saturated and monounsaturated fatty acyl-CoAs to C18 species.[1][2][3] This process is crucial for maintaining the balance of different fatty acid species within the cell, which impacts various cellular functions and has been implicated in metabolic diseases, neurodegenerative disorders, and cancer. As such, ELOVL6 has emerged as a promising therapeutic target.

Quantitative Data for Known ELOVL6 Inhibitors

While specific data for this compound is not publicly available, the following table summarizes the inhibitory activities of other known ELOVL6 inhibitors to provide a reference for expected potency.

| Compound | Target | IC50 Value | Assay Type | Organism |

| ELOVL6-IN-1 | ELOVL6 | 0.350 µM | Biochemical | Mouse |

| ELOVL6-IN-2 | ELOVL6 | 34 nM | Biochemical | Mouse |

| Compound A | ELOVL6 | < 100 nM | Biochemical | Not Specified |

| Compound B | ELOVL6 | < 100 nM | Biochemical | Not Specified |

Experimental Protocols

Biochemical Assay: Microsomal ELOVL6 Activity Assay

This protocol describes a method to measure the enzymatic activity of ELOVL6 in liver microsomes and to determine the inhibitory potential of compounds like this compound. The assay is based on the conversion of a radiolabeled substrate to its elongated product.

Materials and Reagents:

-

Liver microsomes (from wild-type mice or a relevant cell line overexpressing ELOVL6)

-

[14C]palmitoyl-CoA

-

Malonyl-CoA

-

Assay Buffer: 100 mM potassium phosphate buffer (pH 7.4) containing 1 mM MgCl2, 1 mM ATP, 0.5 mM NADH, and 0.5 mM NADPH

-

This compound (or other test inhibitor) dissolved in DMSO

-

Stop Solution: 2.5 M KOH in 50% ethanol

-

Scintillation fluid

-

HPLC system with a radioactivity detector

Procedure:

-

Microsome Preparation: Isolate liver microsomes from the desired source using standard differential centrifugation protocols. Determine the total protein concentration of the microsomal preparation using a Bradford or BCA assay.

-

Reaction Setup:

-

In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:

-

Assay Buffer

-

50 µg of microsomal protein

-

Desired concentration of this compound (or vehicle control - DMSO)

-

Malonyl-CoA (final concentration, e.g., 50 µM)

-

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding [14C]palmitoyl-CoA (final concentration, e.g., 10 µM).

-

Incubate the reaction at 37°C for 30 minutes.

-

-

Reaction Termination and Saponification:

-

Stop the reaction by adding the Stop Solution.

-

Saponify the lipids by heating the mixture at 70°C for 1 hour.

-

-

Extraction and Analysis:

-

Acidify the reaction mixture with an appropriate acid (e.g., HCl).

-

Extract the fatty acids using a suitable organic solvent (e.g., hexane).

-

Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solvent.

-

Analyze the sample using HPLC to separate the radiolabeled substrate (palmitate) from the product (stearate).

-

Quantify the radioactivity in each fraction to determine the percent conversion and, subsequently, the inhibition by this compound.

-

-

Data Analysis: Calculate the IC50 value for this compound by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Assay: Fatty Acid Elongation in Cultured Cells

This protocol assesses the ability of this compound to inhibit fatty acid elongation in a cellular context.

Materials and Reagents:

-

Human aortic smooth muscle cells (HASMCs) or other suitable cell line with detectable ELOVL6 activity.

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

[14C]palmitic acid

-

This compound (or other test inhibitor) dissolved in DMSO

-

Lipid extraction solvents (e.g., chloroform:methanol, 2:1 v/v)

-

Thin-layer chromatography (TLC) plates or gas chromatography-mass spectrometry (GC-MS) system

Procedure:

-

Cell Culture and Treatment:

-

Plate the cells in a multi-well plate and allow them to adhere and grow to a desired confluency (e.g., 80-90%).

-

Treat the cells with various concentrations of this compound (or vehicle control) for a predetermined time (e.g., 24 hours).

-

-

Radiolabeling:

-

Add [14C]palmitic acid to the culture medium and incubate for a specific period (e.g., 4-6 hours) to allow for its uptake and metabolism.

-

-

Lipid Extraction:

-

Wash the cells with PBS.

-

Lyse the cells and extract the total lipids using a suitable solvent system.

-

-

Analysis of Fatty Acid Composition:

-

Separate the different fatty acid species using TLC or analyze the fatty acid methyl esters (FAMEs) by GC-MS.

-

Quantify the amount of radiolabeled C16:0 (palmitic acid) and its elongated product, C18:0 (stearic acid).

-

-

Data Analysis: Determine the effect of this compound on the ratio of C18:0 to C16:0 as a measure of ELOVL6 inhibition in a cellular environment. Calculate the EC50 value if a dose-response relationship is observed.

Visualizations

References

Application Notes and Protocols for ELOVL6 Enzyme Activity Assay Using Liver Microsomes

For Researchers, Scientists, and Drug Development Professionals

Introduction

ELOVL Fatty Acid Elongase 6 (ELOVL6) is a crucial microsomal enzyme that catalyzes the rate-limiting step in the elongation of long-chain fatty acids.[1] Specifically, it is responsible for the conversion of C12-16 saturated and monounsaturated fatty acids to their C18 counterparts, such as converting palmitate (C16:0) to stearate (C18:0).[2][3] This function places ELOVL6 at a critical juncture in lipid metabolism, influencing the fatty acid composition of cellular lipids, which can impact membrane fluidity, lipid signaling, and energy storage.

Dysregulation of ELOVL6 activity has been implicated in various metabolic diseases.[4] Notably, studies have linked ELOVL6 to the development of insulin resistance, nonalcoholic steatohepatitis (NASH), and obesity-related disorders.[5] The enzyme's expression is transcriptionally regulated by key metabolic sensors, including Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) and Carbohydrate Response Element-Binding Protein (ChREBP), highlighting its role in integrating nutritional signals with lipid biosynthesis. Given its involvement in metabolic pathologies, ELOVL6 has emerged as a promising therapeutic target for the development of novel treatments for these conditions.